Cas no 3229-88-7 (6-nitronaphthalen-1-amine)

6-Nitronaphthalen-1-amine is a nitro-substituted naphthylamine derivative with applications in organic synthesis and dye intermediate production. Its structure, featuring both an amine and a nitro functional group, makes it a versatile precursor for further chemical modifications, such as reductions or coupling reactions. The compound is valued for its role in synthesizing more complex aromatic systems, including azo dyes and pharmaceutical intermediates. Its stability under controlled conditions and well-characterized reactivity profile enhance its utility in research and industrial processes. Proper handling is required due to potential sensitivities associated with nitroaromatic compounds.
6-nitronaphthalen-1-amine structure
6-nitronaphthalen-1-amine structure
Product name:6-nitronaphthalen-1-amine
CAS No:3229-88-7
MF:C10H8N2O2
Molecular Weight:188.18272
CID:1454748
PubChem ID:15400944

6-nitronaphthalen-1-amine 化学的及び物理的性質

名前と識別子

    • 1-Naphthalenamine, 6-nitro-
    • 6-nitro-1-naphthylamine
    • 6-nitronaphthalen-1-amine
    • naphthalene, 1-amino-6-nitro-
    • 3229-88-7
    • SCHEMBL8686354
    • NoName_3393
    • DTXSID10902829
    • EN300-114184
    • インチ: InChI=1S/C10H8N2O2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H,11H2
    • InChIKey: OJYQYDTYUWXLSE-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)N

計算された属性

  • 精确分子量: 188.05864
  • 同位素质量: 188.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 227
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8Ų
  • XLogP3: 3.2

じっけんとくせい

  • PSA: 69.16

6-nitronaphthalen-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-114184-0.25g
6-nitronaphthalen-1-amine
3229-88-7 95%
0.25g
$1525.0 2023-10-26
Enamine
EN300-114184-1g
6-nitronaphthalen-1-amine
3229-88-7 95%
1g
$1658.0 2023-10-26
Enamine
EN300-114184-10.0g
6-nitronaphthalen-1-amine
3229-88-7
10g
$7128.0 2023-05-26
Enamine
EN300-114184-1.0g
6-nitronaphthalen-1-amine
3229-88-7
1g
$1658.0 2023-05-26
Enamine
EN300-114184-2.5g
6-nitronaphthalen-1-amine
3229-88-7 95%
2.5g
$3249.0 2023-10-26
Enamine
EN300-114184-0.5g
6-nitronaphthalen-1-amine
3229-88-7 95%
0.5g
$1591.0 2023-10-26
Enamine
EN300-114184-5g
6-nitronaphthalen-1-amine
3229-88-7 95%
5g
$4806.0 2023-10-26
Enamine
EN300-114184-0.1g
6-nitronaphthalen-1-amine
3229-88-7 95%
0.1g
$1459.0 2023-10-26
Enamine
EN300-114184-5.0g
6-nitronaphthalen-1-amine
3229-88-7
5g
$4806.0 2023-05-26
Enamine
EN300-114184-0.05g
6-nitronaphthalen-1-amine
3229-88-7 95%
0.05g
$1393.0 2023-10-26

6-nitronaphthalen-1-amine 関連文献

6-nitronaphthalen-1-amineに関する追加情報

Introduction to 6-nitronaphthalen-1-amine (CAS No: 3229-88-7)

6-nitronaphthalen-1-amine, with the chemical formula C10H7N2O2, is a nitro-substituted derivative of naphthalene. This compound has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile structural properties and potential applications. The presence of both an amine and a nitro group in its molecular framework makes it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 3229-88-7 uniquely identifies this compound in scientific literature and industrial databases, underscoring its importance as a chemical entity. 6-nitronaphthalen-1-amine is primarily synthesized through nitration reactions on naphthalene, followed by selective functional group modifications. The nitro group introduces electrophilic centers, facilitating further chemical transformations, while the amine group provides nucleophilic reactivity, making it a versatile building block for drug discovery.

In recent years, 6-nitronaphthalen-1-amine has been explored as a precursor in the development of novel therapeutic agents. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The nitro group can be reduced to an amine or converted into other functional derivatives, such as azides or hydrazones, expanding its synthetic utility.

One of the most compelling aspects of 6-nitronaphthalen-1-amine is its role in medicinal chemistry research. Researchers have leveraged its scaffold to design molecules with enhanced binding affinity and selectivity towards target enzymes and receptors. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in metabolic pathways linked to obesity and diabetes. The ability to modify both the nitro and amine groups allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for drug efficacy.

The material science applications of 6-nitronaphthalen-1-amine are equally fascinating. Its aromatic structure makes it a candidate for use in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. The electron-withdrawing nature of the nitro group can influence charge transport properties, making it useful in designing advanced materials for optoelectronic devices. Additionally, the compound’s ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems.

Recent advancements in computational chemistry have further illuminated the potential of 6-nitronaphthalen-1-amine. High-throughput virtual screening techniques have identified novel derivatives with improved pharmacokinetic profiles. These computational approaches complement traditional synthetic strategies, enabling faster identification of lead compounds for further optimization. The integration of machine learning models with experimental data has also enhanced our understanding of how structural modifications affect biological activity.

The synthesis and handling of 6-nitronaphthalen-1-amine require careful consideration due to its reactivity. While not classified as a hazardous material under standard regulations, proper safety protocols must be followed to prevent unintended side reactions. Solvent selection and reaction conditions play a crucial role in determining yield and purity, necessitating rigorous process optimization.

In conclusion, 6-nitronaphthalen-1-amine (CAS No: 3229-88-7) represents a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for developing innovative therapeutics and advanced materials. As research continues to uncover new synthetic pathways and functional derivatives, the significance of this compound is likely to grow further.

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